(3-(3-Bromobenzamido)phenyl)boronic acid
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Overview
Description
(3-(3-Bromobenzamido)phenyl)boronic acid is an organic compound that features both a boronic acid group and a bromobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Bromobenzamido)phenyl)boronic acid typically involves the reaction of 3-bromobenzoic acid with phenylboronic acid under specific conditions. The process often includes the use of coupling agents and catalysts to facilitate the formation of the desired product. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to form carbon-carbon bonds between the boronic acid and the bromobenzamido group .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps, including recrystallization and chromatography, are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: (3-(3-Bromobenzamido)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromobenzamido group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(3-Bromobenzamido)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(3-Bromobenzamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The bromobenzamido group can participate in hydrogen bonding and hydrophobic interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the bromobenzamido group, making it less versatile in certain applications.
3-Bromophenylboronic acid: Similar structure but without the amido group, limiting its biological interactions.
4-Bromobenzamido phenylboronic acid: Positional isomer with different reactivity and binding properties.
Uniqueness: (3-(3-Bromobenzamido)phenyl)boronic acid is unique due to the presence of both the boronic acid and bromobenzamido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[3-[(3-bromobenzoyl)amino]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8,18-19H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCGMBZQPOUYLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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